molecular formula C9H6ClNO B1353776 3-(4-Chlorophenyl)isoxazole CAS No. 31301-39-0

3-(4-Chlorophenyl)isoxazole

Cat. No. B1353776
CAS RN: 31301-39-0
M. Wt: 179.6 g/mol
InChI Key: JEOLWVGGGFZWHS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)isoxazole is a chemical compound with the molecular formula C9H6ClNO . It belongs to the class of isoxazole derivatives, which are five-membered heterocycles. Isoxazoles have attracted attention due to their diverse pharmacological properties and potential therapeutic applications .


Synthesis Analysis

Several methods exist for synthesizing isoxazole derivatives. One study synthesized a series of 3-(4-chlorophenyl)-4-substituted pyrazoles and tested them for antifungal and antibacterial activity. These derivatives were evaluated using various models, including cell lines and experimental animal disease models . Another study reported the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazoles as potential antitubercular agents .


Chemical Reactions Analysis

The reactivity of 3-(4-Chlorophenyl)isoxazole depends on its functional groups. For example, it can undergo condensation reactions with hydroxylamine to form 3,4,5-trisubstituted isoxazoles . Additionally, it has been tested for antifungal and antibacterial activity, indicating its potential biological interactions .

Scientific Research Applications

Synthesis and Characterization

3-(4-Chlorophenyl)isoxazole and its derivatives have been a focal point in chemical research, particularly in synthesis and structural analysis. For instance, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was synthesized and characterized using various spectroscopic techniques. This derivative was subjected to quantum chemical calculations using Density Functional Theory (DFT) to understand its molecular properties and behaviors. Significant attention was paid to its vibrational frequencies, chemical shifts, absorption wavelength values, and non-linear optical (NLO) behavior. Furthermore, this compound was evaluated for its antioxidant and antimicrobial activities, highlighting its potential in medicinal chemistry (Eryılmaz et al., 2016).

Biological Activity and Pharmaceutical Potential

Several studies have focused on the biological activity of isoxazole derivatives. These compounds have been evaluated for their potential as pharmaceutical agents. For instance, research highlighted the preparation of isoxazol-4-carboxylic acids substituted with 4-pyridyl and o-chlorophenyl groups and their pharmaceutical significance. Some compounds demonstrated myolytic activity, indicating potential therapeutic applications (Arena et al., 1975). Moreover, N-phenyl-5-carboxamidyl isoxazoles were synthesized and assessed for their anticancer activity, specifically against colon cancer. These studies highlighted the potential of 3-(4-Chlorophenyl)isoxazole derivatives as chemotherapeutic agents, with mechanisms involving the inhibition of critical signaling pathways (Shaw et al., 2012).

Chemical Structure and Properties Analysis

The chemical structure and properties of 3-(4-Chlorophenyl)isoxazole derivatives have been extensively studied. For example, the crystal structure of various derivatives has been analyzed, providing insights into molecular conformations and intermolecular interactions. These studies are crucial for understanding the reactivity and stability of these compounds, paving the way for their practical applications in various fields (Lim et al., 2011).

properties

IUPAC Name

3-(4-chlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOLWVGGGFZWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449189
Record name 3-(4-Chlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)isoxazole

CAS RN

31301-39-0
Record name 3-(4-Chlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
Y Walunj, P Mhaske, P Kulkarni - Mini-Reviews in Organic …, 2021 - ingentaconnect.com
In this review article, we describe the application, reactivity and synthesis of isoxazole derivatives, more specifically, the application, reactivity, and synthesis of 3,5-disubstituted, 3,4- …
Number of citations: 16 www.ingentaconnect.com
GA El-Hiti, BF Abdel-Wahab, E Yousif, M Hayal Alotaibi… - IUCrData, 2019 - iucrdata.iucr.org
The title compound, C17H11ClN4O2, consists of chlorophenyl (A), isoxazolyl (B), oxadiazolyl (C) and phenyl (D) rings with twist angles between the planes through neighbouring rings …
Number of citations: 7 iucrdata.iucr.org
DT Zhang, Y Ma, NQ Shi - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 11| November 2006| Pages o5213-o5214 https://doi.org/10.1107/S1600536806043315 …
Number of citations: 3 scripts.iucr.org
HG Sen, D Seth, UN Joshi… - Journal of Medicinal …, 1966 - ACS Publications
Isoxazoles have been reported to possess diverse biological activities1 but to date there is no reference, in the literature, to any isoxazole having anthelmintic activity. In our continuing …
Number of citations: 17 pubs.acs.org
DCB da Silva-Alves, JV dos Anjos… - Bioorganic & medicinal …, 2013 - Elsevier
Twenty 3,5-disubstituted isoxazoles have been synthesized and tested against fourth instar Aedes aegypti larvae. In the synthesis of title compounds, modifications have been made in …
Number of citations: 37 www.sciencedirect.com
M Krishnaiah, R Ravi Kumar, T Oo… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C15H10ClNO, is a functionalized isoxazole with a chlorophenyl and a phenyl substitutent. The mean plane of the isoxazole ring is inclined to those of the two …
Number of citations: 4 scripts.iucr.org
L Di Nunno, P Vitale, A Scilimati - Tetrahedron, 2008 - Elsevier
3-Arylisoxazoles react with LDA in THF at 0C affording syn-2,6-diaryl-3,7-diazatricyclo[4.2.0.0 ]octan-4,8-diones (bis-azetidinones), via stereoselective dimerization of an azetinone …
Number of citations: 35 www.sciencedirect.com
R Sadeghzadeh, L Ejlali, M Eshaghi… - Chemical Review and …, 2021 - chemrevlett.com
The corrosion inhibition efficiency of (3-(4-chlorophenyl isoxazole-5-yl) methanol (CPIM) and (3-(2,4 dichlorophenolisoxazole-5-yl) methanol (DCPIM) for mild steel in 1 M HCl has been …
Number of citations: 11 www.chemrevlett.com
R Sadeghzadeh, L Ejlali, M Eshaghi… - Corrosion Science and …, 2019 - j-cst.org
In this study, two novel Schiff base compounds including (3-(4-Chlorophenyl isoxazole-5-yl) methanol and (3-(2, 4 dichlorophenol isoxazole-5-yl) methanol as corrosion inhibitors for …
Number of citations: 1 www.j-cst.org
A Oubella, M Fawzi, A Bimoussa, A N'Ait Ousidi… - Chemical Papers, 2022 - Springer
A series of novel benzo[1,2,3]selenadiazole–isoxazole hybrid compounds were designed and synthesized from natural (R)-carvone. These derivatives were synthesized from the …
Number of citations: 5 link.springer.com

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